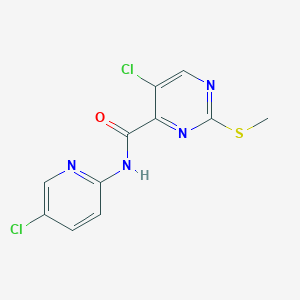

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

Description

5-Chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide (referred to hereafter as Compound 18f in ) is a pyrimidine derivative with a carboxamide linkage and dual chloro-substituents. Its structure comprises a pyrimidine core substituted with a chlorine atom at position 5, a methylsulfanyl group at position 2, and a carboxamide bridge connecting the pyrimidine to a 5-chloropyridin-2-yl moiety. This compound was identified as a potent, selective, and orally active factor Xa inhibitor during structure-activity relationship (SAR) studies targeting anticoagulant therapeutics .

Properties

IUPAC Name |

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4OS/c1-19-11-15-5-7(13)9(17-11)10(18)16-8-3-2-6(12)4-14-8/h2-5H,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCHFHPYXUVWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.

Chlorination: Introduction of chlorine atoms at specific positions on the pyrimidine and pyridine rings using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Methylthio Substitution: Introduction of the methylthio group using reagents like methylthiol or dimethyl sulfide.

Amidation: Formation of the carboxamide group through reaction with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.

Substitution: The chlorine atoms on the pyrimidine and pyridine rings can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features :

- Structural Motifs : The methylsulfanyl group at position 2 and the 5-chloropyridin-2-yl group are critical for binding to factor Xa’s active site.

- Pharmacokinetics : Compound 18f demonstrated excellent oral bioavailability in rats and generated an active metabolite (18b) via hepatic metabolism, enhancing its anticoagulant efficacy .

- Therapeutic Application: It showed significant efficacy in arterial and venous thrombosis models, with high selectivity against related serine proteases .

To contextualize Compound 18f’s properties, we compare it with structurally analogous pyrimidine-carboxamide derivatives (Table 1). Key differences in substituents, pharmacokinetics, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Compound 18f and Analogues

Critical Analysis of Substituent Effects

Position 2 Modifications :

- Methylsulfanyl (18f) : Balances lipophilicity and steric bulk, enabling optimal factor Xa binding.

- Propylsulfonyl () : The sulfonyl group increases polarity but reduces membrane permeability compared to sulfanyl derivatives .

- Ethyl/Isopropylsulfanyl () : Larger alkyl chains (e.g., isopropyl) may disrupt binding to compact active sites, as seen in 18f’s superior selectivity .

Aryl/Amide Group Variations: 5-Chloropyridin-2-yl (18f): The chloro-pyridine moiety enhances π-π stacking and hydrogen bonding in factor Xa’s S1 pocket . Methoxyphenyl (): While improving solubility, the methoxy group lacks the halogen’s electronegativity, reducing target affinity .

Pharmacokinetic Profiles :

- Compound 18f’s active metabolite (18b) contributes to sustained anticoagulant activity, a feature absent in analogues like those in –7, which lack metabolic stability data .

Biological Activity

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, also known by its CAS number 898646-63-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₈Cl₂N₄OS |

| Molecular Weight | 315.18 g/mol |

| CAS Number | 898646-63-4 |

Structural Characteristics

The compound features a pyrimidine core with a chloro-substituted pyridine moiety and a methylthio group. Its structure is essential for understanding its interaction with biological targets.

Research indicates that this compound exhibits activity primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It has been shown to interact with protein kinases, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

- In vivo studies using mouse models showed a significant reduction in tumor size when treated with this compound compared to control groups, suggesting its efficacy in tumor suppression.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Notably:

- Bacterial Inhibition: Studies have reported effective inhibition of Gram-positive bacteria, including Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Fungal Activity: Preliminary assays indicate that it may also inhibit certain fungal species, although further research is needed to confirm these findings.

Case Studies

-

Case Study on Anticancer Effects:

- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM for different cancer types.

-

Case Study on Antimicrobial Efficacy:

- Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, demonstrating significant antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.